molecular formula C11H15F2N5 B11743892 1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine

1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B11743892
M. Wt: 255.27 g/mol
InChI Key: YRIJHNJGMLGVDF-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group and two pyrazole rings, which are known for their biological and pharmacological activities. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of the compound, making it a valuable candidate for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the difluoromethylation of heterocycles via a radical process . This method is favored due to its efficiency in introducing the difluoromethyl group into the pyrazole ring. The reaction conditions often include the use of radical initiators and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process might include continuous flow chemistry techniques, which allow for better control over reaction parameters and improved safety. The use of advanced purification methods, such as chromatography, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(Difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Carfentrazone-ethyl: A herbicide with a similar difluoromethyl group.

    Difluoromethylated pyrazoles: Other pyrazole derivatives with difluoromethyl groups.

Uniqueness

1-(Difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern and the presence of two pyrazole rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C11H15F2N5/c1-7-10(6-18(16-7)11(12)13)14-4-9-5-15-17(3)8(9)2/h5-6,11,14H,4H2,1-3H3

InChI Key

YRIJHNJGMLGVDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=CN(N=C2C)C(F)F

Origin of Product

United States

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